4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile
Overview
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile is a chemical compound with the molecular formula C14H18FN3. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a 2-fluorophenyl group and a butanenitrile chain, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-bromobutanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanenitrile
- 4-[4-(2-Methylphenyl)piperazin-1-yl]butanenitrile
- 4-[4-(2-Bromophenyl)piperazin-1-yl]butanenitrile
Uniqueness
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c15-13-5-1-2-6-14(13)18-11-9-17(10-12-18)8-4-3-7-16/h1-2,5-6H,3-4,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNMRSNOZNTCPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630814 | |
Record name | 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883874-55-3 | |
Record name | 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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